![molecular formula C14H20N4 B2472122 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1504062-47-8](/img/structure/B2472122.png)

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

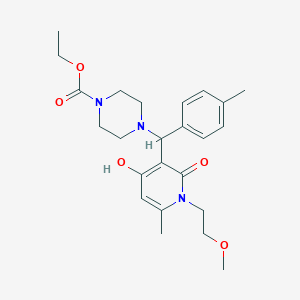

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a potent fluorescent probe that is widely used in biochemical and physiological studies. The compound has been found to have a high affinity for binding to proteins, making it an ideal tool for investigating protein-protein interactions and protein-ligand binding.

Wissenschaftliche Forschungsanwendungen

Potential Role in Carcinogenesis

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile may have implications in the formation of carcinogenic N-nitroso compounds in vivo. Studies emphasize the role of amines and amides as precursors of these carcinogens, with a focus on the occurrence, biotransformation, and epidemiological significance of such compounds in the biosphere. The interaction of certain naturally occurring aromatic amines, including piperidine derivatives, with nitrites, may lead to the formation of carcinogenic N-nitroso-piperidine under acidic conditions, suggesting a potential pathway for carcinogenesis (Lin, 1986).

Involvement in Nucleophilic Aromatic Substitution Reactions

The compound has been studied in the context of nucleophilic aromatic substitution reactions. Research highlights the reaction of piperidine with nitro-substituted benzene derivatives, leading to the formation of piperidinobenzene compounds in quantitative yield. These findings underscore the compound's potential role in synthetic chemistry and its involvement in specific reaction mechanisms (Pietra & Vitali, 1972).

Exploration of Spiropiperidines in Drug Discovery

The compound's structural motif, piperidine, is integral in the synthesis of spiropiperidines, which have gained attention in drug discovery due to their unique three-dimensional chemical space. Recent literature focuses on methodologies used for constructing spiropiperidines, indicating the compound's relevance in the synthesis of novel pharmaceuticals (Griggs, Tape, & Clarke, 2018).

Contribution to Amyloid Imaging in Alzheimer's Disease

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is part of a broader class of compounds used in amyloid imaging. This imaging technique is crucial for early detection and understanding the pathophysiological mechanisms of Alzheimer's disease. The compound's structural similarities with other imaging ligands highlight its potential application in this field (Nordberg, 2007).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile .

Eigenschaften

IUPAC Name |

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(2)13-4-3-7-18(10-13)12-6-5-11(9-15)14(16)8-12/h5-6,8,13H,3-4,7,10,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAZRPHLFATPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2472045.png)

![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)

![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)